N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring two distinct substituents: a 2,5-dimethoxyphenyl group and a 3-fluorobenzamido moiety. The benzofuran core is a bicyclic aromatic system known for its versatility in medicinal and agrochemical applications due to its electronic and steric properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-16-10-11-20(31-2)18(13-16)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORZAOFWVJKZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.
Introduction of the Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amidation Reaction: The fluorobenzamido group can be introduced through an amidation reaction between a fluorobenzoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of methoxy and fluorobenzamido groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Core Structure and Functional Group Analysis
The target compound’s benzofuran core differentiates it from benzothiazole- or benzene-based analogs. Below is a comparative analysis of key structural and functional features:
Table 1: Structural Comparison with Analogs
Key Observations:
Core Structure Differences :
- The benzofuran core in the target compound is less electronegative than the benzothiazole in compounds, which may alter binding interactions with biological targets. Benzothiazoles are often associated with pesticidal activity due to their electron-deficient aromatic systems .
- Compared to flutolanil’s benzamide core, the benzofuran system offers a rigid, planar structure that could enhance target selectivity but reduce metabolic stability .
Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with the trifluoromethyl groups in analogs. Methoxy groups improve solubility but may reduce lipophilicity compared to trifluoromethyl substituents, which are typically used to resist oxidative metabolism . This differs from flutolanil’s trifluoromethyl group, which strongly enhances fungicidal activity through hydrophobic interactions .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a benzofuran core, a carboxamide group, and specific aromatic substitutions, which may influence its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 434.4 g/mol
- CAS Number : 888465-86-9
Biological Activity Overview
Benzofuran derivatives are known for their diverse biological activities, including anticancer, neuroprotective, and antioxidant effects. The specific compound under investigation has been linked to several therapeutic potentials:
- Anticancer Activity : Research indicates that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. Modifications in the benzofuran structure enhance binding interactions with biological targets, improving efficacy in inhibiting tumor growth and metastasis .
- Neuroprotective Effects : Studies have shown that compounds similar to this compound demonstrate neuroprotective properties against excitotoxic damage in neuronal cells. For instance, related derivatives have been effective in protecting against NMDA-induced neuronal cell damage .
- Antioxidant Activity : The compound's structure suggests potential for scavenging reactive oxygen species (ROS), contributing to its antioxidant capabilities. This property is critical in mitigating oxidative stress-related cellular damage .
Case Studies
-
Antiproliferative Studies :
- A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. Among them, modifications leading to enhanced interactions with cancer cell targets were noted as crucial for increased efficacy.
- A comparative study highlighted that certain substitutions on the benzofuran core significantly improved the antiproliferative activity against breast and lung cancer cell lines.
- Neuroprotection :
-
Antioxidant Testing :
- Various derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. Compounds with specific substitutions showed marked improvements in antioxidant activity, suggesting a structure-activity relationship that could guide future synthesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 434.4 g/mol |
| Anticancer Activity (IC) | Varies by cell line |
| Neuroprotective Concentration | 30 μM (comparable to memantine) |
| Antioxidant Activity | Moderate to high |
Q & A
Q. How is toxicological profiling conducted in early development?
- Answer :
- In Vitro Cytotoxicity : Dose-response in HEK293 or HepG2 cells; measure viability via MTT assay.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO-K1 cells.
- In Vivo Acute Toxicity : Single-dose escalation in rodents (10–100 mg/kg); monitor organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
